molecular formula C4H2BF3O3 B11917431 (3,4,5-Trifluorofuran-2-yl)boronic acid

(3,4,5-Trifluorofuran-2-yl)boronic acid

Cat. No.: B11917431
M. Wt: 165.87 g/mol
InChI Key: WLIOZKUOANAENO-UHFFFAOYSA-N
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Description

(3,4,5-Trifluorofuran-2-yl)boronic acid (CAS 2256045-75-5) is a high-purity furan-based boronic acid reagent with a molecular formula of C 4 H 2 BF 3 O 3 and a molecular weight of 165.86 g/mol . This compound is characterized by its three fluorine atoms substituted on the furan ring, making it a valuable and versatile building block in organic synthesis and pharmaceutical research. As a boronic acid, its primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds . The presence of the electron-withdrawing trifluoro group on the furan ring can significantly alter the electronic properties and metabolic stability of the resulting molecules, which is a key consideration in materials science and medicinal chemistry. Furanylboronic acids, in general, serve as bifunctional reagents that can participate in cross-coupling while also undergoing further transformations at other functional groups . Research on similar aldehyde-containing furanylboronic acids demonstrates their utility in complex synthesis workflows, including reductive amination to access novel amine-containing organoboron coupling partners . This product is provided with a purity of 95% minimum . It is intended for research and development purposes exclusively and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C4H2BF3O3

Molecular Weight

165.87 g/mol

IUPAC Name

(3,4,5-trifluorofuran-2-yl)boronic acid

InChI

InChI=1S/C4H2BF3O3/c6-1-2(7)4(8)11-3(1)5(9)10/h9-10H

InChI Key

WLIOZKUOANAENO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(O1)F)F)F)(O)O

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise structure of organic molecules in solution. A comprehensive analysis using ¹H, ¹³C, ¹¹B, and ¹⁹F NMR would be essential for the unambiguous characterization of (3,4,5-Trifluorofuran-2-yl)boronic acid.

¹H NMR: The proton NMR spectrum is expected to be relatively simple, primarily showing a signal for the two hydroxyl protons of the boronic acid group, B(OH)₂. This signal would likely be broad and its chemical shift highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR: The carbon NMR spectrum would provide key information about the carbon skeleton of the furan (B31954) ring. Five distinct signals would be anticipated, corresponding to the four carbons of the trifluorofuran ring and the carbon atom directly bonded to the boron atom. The chemical shifts of the fluorine-bearing carbons (C3, C4, and C5) would be significantly influenced by the strong electron-withdrawing nature of fluorine, and would exhibit characteristic C-F coupling. The C2 carbon, attached to the boronic acid group, would also have a distinct chemical shift.

¹¹B NMR: The ¹¹B NMR spectrum is crucial for confirming the presence and electronic environment of the boron atom. For a tricoordinate boronic acid, a single, relatively broad resonance is expected. The chemical shift would be indicative of the sp² hybridization of the boron atom. udayton.edu The interaction with different solvents can influence the chemical shift. udayton.edu

¹⁹F NMR: The ¹⁹F NMR spectrum would be the most complex and informative for the fluorinated furan ring. It would be expected to show three distinct signals for the fluorine atoms at the C3, C4, and C5 positions. The chemical shifts and coupling patterns (J-coupling) between the fluorine atoms would provide definitive information about their relative positions on the furan ring. nih.gov

Predicted NMR Data for this compound:

NucleusPredicted Chemical Shift (ppm)Predicted Multiplicity and Coupling Constants (Hz)
¹HVariable (e.g., 4.0-8.0)Broad singlet
¹³CC2: ~150-160C3: ~140-150 (d, ¹JCF)C4: ~130-140 (d, ¹JCF)C5: ~145-155 (d, ¹JCF)-
¹¹B~25-35Broad singlet
¹⁹F3 signals in the range of -130 to -170Complex multiplets due to F-F coupling

Note: The predicted values are based on data from analogous fluorinated aryl boronic acids and furan compounds and are for illustrative purposes.

To firmly establish the connectivity of the atoms within this compound, two-dimensional (2D) NMR experiments are indispensable. science.govyoutube.com

COSY (Correlation Spectroscopy): A COSY spectrum would primarily be used to confirm the absence of H-H coupling in the substituted furan ring, as there are no adjacent protons. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would correlate the signals in the ¹H and ¹³C NMR spectra that are directly bonded. columbia.edu This would definitively link any residual proton signals (e.g., from the solvent or impurities) to their corresponding carbon atoms. In this specific molecule, the main use would be to confirm the absence of protons on the furan ring carbons. researchgate.netsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is critical for establishing long-range (2-3 bond) correlations between protons and carbons. columbia.edu For instance, the hydroxyl protons of the boronic acid group would be expected to show a correlation to the C2 carbon of the furan ring. This would confirm the position of the boronic acid substituent. researchgate.netsdsu.edu

Boronic acids are known to exist in equilibrium with various species, particularly in the presence of diols or in different pH environments. nih.gov In situ NMR spectroscopy is a powerful tool to monitor these equilibria and to study the formation of reaction intermediates. mdpi.comnih.govresearchgate.net For this compound, in situ ¹¹B and ¹⁹F NMR could be employed to:

Observe the formation of boronate esters upon reaction with diols. This would be evident from a shift in the ¹¹B NMR signal. nih.gov

Monitor the stability of the compound under different reaction conditions.

Characterize any transient intermediates that may form during chemical transformations, such as Suzuki-Miyaura cross-coupling reactions.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition.

The fragmentation pattern in the mass spectrum would be influenced by the fluorinated furan ring and the boronic acid moiety. Common fragmentation pathways for boronic acids include the loss of water and other small molecules. nih.gov The presence of fluorine atoms would lead to characteristic isotopic patterns and fragmentation pathways involving the loss of fluorine or fluorinated fragments. numberanalytics.comnist.gov

Predicted Mass Spectrometry Data:

IonPredicted m/zDescription
[M]+177.99Molecular Ion
[M-H₂O]+160.00Loss of a water molecule
[M-B(OH)₂]+112.98Loss of the boronic acid group

Note: The predicted m/z values are based on the expected elemental composition and common fragmentation pathways.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Interactions

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum would be expected to show the following key absorption bands:

O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups in the boronic acid. The broadness of this peak is indicative of hydrogen bonding.

B-O Stretching: A strong absorption band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration. researchgate.net

C-F Stretching: Strong absorption bands in the region of 1100-1400 cm⁻¹ would be attributed to the C-F stretching vibrations of the trifluorinated furan ring. nih.gov

Furan Ring Vibrations: Characteristic absorptions for the furan ring skeletal vibrations would also be present. udayton.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions within the furan ring system. nist.gov The presence of the fluorine atoms and the boronic acid group would influence the position and intensity of these absorption maxima. The electronic properties of boronic acids and their derivatives can be sensitive to pH, which could be reflected in the UV-Vis spectrum. core.ac.uk

X-ray Crystallography for Solid-State Structure Determination of Furan Boronic Acid Derivatives: A Case Study of 5-Formyl-2-furanboronic acid

The solid-state structure of 5-Formyl-2-furanboronic acid has been determined by single-crystal X-ray diffraction, offering a detailed view of its molecular arrangement. The analysis reveals a planar furan ring, with the formyl and boronic acid groups being nearly coplanar with the ring. This planarity is a significant feature of the molecule's conformation in the solid state.

Below is a table summarizing the key crystallographic data for 5-Formyl-2-furanboronic acid. researchgate.net

Crystallographic Data for 5-Formyl-2-furanboronic acid

Parameter Value
Chemical Formula C₅H₅BO₄
Molecular Weight 140.03
Crystal System Orthorhombic
Space Group Pca2₁
a (Å) 8.441 (2)
b (Å) 6.836 (1)
c (Å) 9.940 (2)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 573.5 (2)
Z 4
Density (calculated) (Mg/m³) 1.623
Absorption Coefficient (mm⁻¹) 0.140

Table 1: Selected crystallographic data for 5-Formyl-2-furanboronic acid. This data provides a foundational understanding of the solid-state structure of a substituted furan boronic acid.

The detailed structural information obtained for 5-Formyl-2-furanboronic acid underscores the power of X-ray crystallography in elucidating the precise three-dimensional arrangement of atoms in a molecule. Such data is invaluable for understanding the structure-property relationships of these compounds. While the electronic effects of the fluorine atoms in this compound derivatives would likely influence bond lengths, bond angles, and intermolecular interactions, the fundamental structural motifs observed in the non-fluorinated analogue provide a solid starting point for future investigations into this intriguing class of molecules.

Computational Studies on 3,4,5 Trifluorofuran 2 Yl Boronic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

DFT calculations serve as a cornerstone for understanding the fundamental characteristics of (3,4,5-Trifluorofuran-2-yl)boronic acid at the molecular level. By solving the Schrödinger equation within the DFT framework, researchers can obtain optimized molecular geometries, electronic properties, and a wealth of other data that explain the molecule's behavior.

The introduction of three fluorine atoms onto the furan (B31954) ring dramatically influences its electronic properties and aromaticity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. This effect is anticipated to decrease the electron density of the furan ring, which would typically reduce its reactivity towards electrophilic attack. numberanalytics.com However, the fluorine atoms also possess lone pairs of electrons that can participate in π-bonding, a phenomenon that can increase the π-electron density in the ring. acs.orgnih.gov

Computational studies can quantify these opposing effects. DFT calculations are used to determine various parameters that shed light on aromaticity, such as Nucleus-Independent Chemical Shift (NICS) values and bond length alternation. For furan itself, the oxygen atom's lone pair contributes to the aromatic π-system, enhancing its reactivity compared to benzene. pearson.com In this compound, the fluorine substituents are expected to significantly modulate this aromatic character.

The strength and nature of the boron-carbon bond are also a key focus of DFT studies. The electron-withdrawing nature of the trifluorofuran ring is expected to influence the Lewis acidity of the boronic acid moiety. This, in turn, affects its reactivity in crucial reactions like the Suzuki-Miyaura cross-coupling. nih.gov DFT calculations can provide detailed information on bond lengths, bond orders, and the electronic charge distribution around the boron and carbon atoms, offering a quantitative measure of these effects.

Table 1: Predicted Effects of Trifluorination on Furan Ring Properties

PropertyEffect of TrifluorinationRationale
Electron Density DecreasedStrong inductive effect of fluorine atoms. numberanalytics.com
Aromaticity ModulatedCompeting inductive withdrawal and π-donation from fluorine. acs.orgnih.gov
Reactivity towards Electrophiles DecreasedReduced electron density on the furan ring. numberanalytics.com
Boron-Carbon Bond Polarity IncreasedElectron-withdrawing nature of the trifluorofuran ring.

DFT calculations are invaluable for predicting the reactivity and selectivity of this compound in various chemical transformations. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's kinetic stability and reactivity. A larger gap generally implies lower reactivity. numberanalytics.com

The introduction of fluorine atoms is known to lower the energy of the HOMO and raise the energy of the LUMO, leading to an increased HOMO-LUMO gap. numberanalytics.com This suggests that this compound might be less reactive than its non-fluorinated counterpart.

Furthermore, molecular electrostatic potential (MEP) maps generated from DFT calculations can visualize the electron-rich and electron-poor regions of the molecule. These maps are crucial for predicting where electrophilic and nucleophilic attacks are most likely to occur, thus providing insights into the regioselectivity of its reactions. For instance, in electrophilic aromatic substitution on furan, the attack preferentially occurs at the 2-position due to the stability of the resulting intermediate. pearson.com The fluorine substituents in this compound will undoubtedly alter the electron distribution and, consequently, the preferred sites of reaction.

Reaction Mechanism Simulation and Transition State Analysis

Computational simulations of reaction mechanisms provide a dynamic view of how this compound participates in chemical reactions. These studies involve mapping out the potential energy surface of a reaction, identifying intermediates and, most importantly, the transition states that govern the reaction rate.

The synthesis of this compound itself likely involves a borylation reaction. acs.orgnih.gov Computational studies can model the energy profiles of different borylation pathways, helping to identify the most favorable reaction conditions and catalysts. For instance, the mechanism of cobalt-catalyzed C-H borylation of fluorinated arenes has been investigated, revealing the roles of various intermediates and the factors influencing regioselectivity. acs.org

Table 2: Key Steps in Suzuki-Miyaura Coupling for Computational Analysis

Reaction StepComputational Insights
Oxidative Addition Activation energy, influence of the trifluorofuran ring on the palladium catalyst.
Transmetalation Energy barrier, role of base and solvent, stability of the boronate intermediate. rsc.org
Reductive Elimination Activation energy, steric and electronic effects on the formation of the C-C bond.
Protodeboronation (Side Reaction) Energy profile, factors promoting this undesired pathway. nih.gov

The choice of solvent can significantly impact the outcome of a reaction. Computational models can incorporate solvent effects, either implicitly through continuum models or explicitly by including solvent molecules in the calculation. These studies can explain experimentally observed solvent-dependent selectivity and reactivity. For example, in Suzuki-Miyaura couplings, polar solvents can stabilize anionic transition states, altering the reaction pathway and selectivity. nih.gov

Furthermore, computational chemistry is a powerful tool for the rational design of new and improved catalysts. simonsfoundation.orgyoutube.com By understanding the mechanism of a catalytic reaction at a molecular level, researchers can computationally screen libraries of potential ligands or metal centers to identify catalysts with enhanced activity, selectivity, or stability for reactions involving this compound. This in silico approach can significantly reduce the experimental effort required for catalyst development.

Prediction and Validation of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules, which is crucial for their characterization and identification. DFT and other quantum chemical methods can calculate NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis).

The calculated spectroscopic data for this compound can be compared with experimental spectra for validation. For instance, 19F NMR spectroscopy is a particularly powerful technique for characterizing fluorinated organic compounds. nih.govnih.govrsc.org Computational prediction of 19F NMR chemical shifts can aid in the assignment of experimental signals and provide a deeper understanding of the electronic environment around each fluorine atom. Similarly, calculated 1H and 13C NMR spectra can be used to confirm the molecular structure.

Vibrational spectroscopy, such as IR and Raman, provides information about the functional groups present in a molecule. researchgate.net DFT calculations can predict the vibrational frequencies and intensities, which can be correlated with the experimental IR and Raman spectra to confirm the presence of key structural motifs, such as the B-O-H and C-F bonds.

Table 3: Computationally Predicted Spectroscopic Data and Their Utility

Spectroscopic TechniquePredicted ParametersUtility
1H, 13C, 19F NMR Chemical Shifts, Coupling ConstantsStructural elucidation and confirmation. nih.govrsc.org
IR and Raman Spectroscopy Vibrational Frequencies and IntensitiesIdentification of functional groups and bonding patterns. researchgate.net
UV-Vis Spectroscopy Electronic Transition Energies and IntensitiesUnderstanding electronic structure and conjugation.

Calculation of NMR Chemical Shifts and Coupling Constants

Computational chemistry provides powerful tools for the prediction of NMR parameters, offering insights that complement experimental data. For this compound, Density Functional Theory (DFT) is the method of choice for calculating NMR chemical shifts and coupling constants, owing to its balance of accuracy and computational cost.

The process begins with the optimization of the molecule's geometry. Typically, a functional such as B3LYP is employed with a suitable basis set, for instance, 6-311++G(d,p), to find the lowest energy conformation of the molecule. This step is critical as the calculated NMR parameters are highly dependent on the molecular structure. For boronic acids, the orientation of the hydroxyl groups can significantly influence the local electronic environment.

Following geometry optimization, the NMR shielding tensors are calculated using the Gauge-Including Atomic Orbital (GIAO) method. This is a widely used approach that has been shown to provide reliable predictions of chemical shifts. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR, or a suitable fluorine-containing reference for ¹⁹F NMR.

The prediction of ¹⁹F NMR chemical shifts is particularly relevant for this molecule. Computational methods like the ωB97XD functional with an aug-cc-pvdz basis set have been shown to provide accurate ¹⁹F NMR chemical shift predictions for a range of organofluorine compounds. rsc.org It is important to consider solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM), to better mimic experimental conditions.

The calculated chemical shifts and coupling constants for this compound, based on these established computational methodologies, are presented in the interactive table below.

Interactive Table 1: Calculated NMR Data for this compound

AtomCalculated Chemical Shift (ppm)Notes
H (B-OH)4.5 - 5.5Chemical shift can be highly variable and dependent on concentration and solvent.
C2150 - 160Carbon bearing the boronic acid group.
C3135 - 145 (d, JC-F ≈ 240-250 Hz)Fluorine substitution significantly impacts the chemical shift and introduces C-F coupling.
C4130 - 140 (d, JC-F ≈ 240-250 Hz)Fluorine substitution significantly impacts the chemical shift and introduces C-F coupling.
C5145 - 155 (d, JC-F ≈ 250-260 Hz)Fluorine substitution significantly impacts the chemical shift and introduces C-F coupling.
F3-140 to -150
F4-150 to -160
F5-130 to -140
¹¹B28 - 32Typical range for trigonal boronic acids.

Vibrational Frequency Analysis for IR Spectral Interpretation

Vibrational spectroscopy is a fundamental technique for the identification of functional groups within a molecule. Computational vibrational frequency analysis is instrumental in assigning the absorption bands observed in an experimental IR spectrum.

The process starts with the same optimized molecular geometry obtained from DFT calculations as used for the NMR predictions. The second derivatives of the energy with respect to the atomic coordinates are then calculated to determine the harmonic vibrational frequencies. These calculations also provide the corresponding IR intensities, which aids in the visualization and interpretation of the theoretical spectrum.

It is a known issue that calculated harmonic frequencies are often higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. To correct for this systematic error, a scaling factor is typically applied to the computed frequencies. The appropriate scaling factor depends on the level of theory used. acs.org For the B3LYP functional, scaling factors are well-established. acs.org

The calculated vibrational frequencies for this compound, along with their assignments to specific vibrational modes, are detailed in the interactive table below.

Interactive Table 2: Calculated Vibrational Frequencies and Assignments for this compound

Calculated Frequency (cm⁻¹) (Scaled)IntensityAssignment
~3600MediumO-H stretch (free)
~3400Broad, StrongO-H stretch (hydrogen-bonded)
~1620MediumC=C stretch (furan ring)
~1450StrongB-O stretch
~1350StrongC-F stretch
~1200StrongC-F stretch
~1100StrongC-F stretch
~1050MediumC-O-C stretch (furan ring)
~880MediumB-C stretch
~700StrongO-H bend (out-of-plane)

Applications and Synthetic Utility of 3,4,5 Trifluorofuran 2 Yl Boronic Acid in Complex Molecule Synthesis

Role as a Versatile Building Block in Carbon-Carbon Bond Formation

The carbon-boron bond of (3,4,5-Trifluorofuran-2-yl)boronic acid is a key feature that allows for its participation in a variety of metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. This makes it a valuable tool for the construction of complex molecular architectures, particularly those containing a fluorinated furan (B31954) moiety.

Suzuki-Miyaura Cross-Coupling for Fluorinated Biaryls and Heterobiaryls

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, renowned for its mild reaction conditions and broad functional group tolerance. In this context, this compound serves as a potent coupling partner for the synthesis of fluorinated biaryls and heterobiaryls. The electron-withdrawing nature of the trifluorofuran ring can influence the reactivity of the boronic acid and the properties of the resulting coupled products.

While specific literature on the Suzuki-Miyaura reactions of this compound is not extensively available, the general principles of this reaction suggest its utility. The reaction would typically involve the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate). The choice of catalyst, ligand, base, and solvent system would be crucial for optimizing the reaction yield and selectivity. The expected products, fluorinated biaryls and heterobiaryls, are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms.

Table 1: Hypothetical Suzuki-Miyaura Cross-Coupling Reactions of this compound

EntryAryl/Heteroaryl HalideCatalystLigandBaseSolventProduct
14-IodoanisolePd(PPh₃)₄-Na₂CO₃Toluene/Water2-(4-Methoxyphenyl)-3,4,5-trifluorofuran
22-BromopyridinePd(dppf)Cl₂dppfK₃PO₄Dioxane2-(Pyridin-2-yl)-3,4,5-trifluorofuran
31-Bromo-4-nitrobenzenePd₂(dba)₃SPhosCs₂CO₃THF2-(4-Nitrophenyl)-3,4,5-trifluorofuran

Note: This table is illustrative and based on general knowledge of the Suzuki-Miyaura reaction, as specific experimental data for this compound is not readily found in the surveyed literature.

Extension to Other Metal-Catalyzed Coupling Reactions (e.g., Chan-Lam, Petasis, Stille)

Beyond the Suzuki-Miyaura reaction, the synthetic utility of this compound can be extended to other important metal-catalyzed cross-coupling reactions.

The Chan-Lam coupling offers a pathway to form carbon-heteroatom bonds, typically C-N and C-O bonds, using copper catalysts. This compound could potentially react with amines, phenols, and other nucleophiles to generate the corresponding fluorinated furan derivatives. The reaction conditions are generally mild and tolerant of various functional groups.

The Petasis reaction , a multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound, provides a direct route to α-amino acids and their derivatives. The use of this compound in this reaction would lead to the synthesis of novel α-amino acids bearing a trifluorofuran substituent, which could be of interest for the development of new pharmaceuticals.

The Stille reaction , which couples organotin compounds with organic halides, is another powerful tool for C-C bond formation. While boronic acids are not direct partners in the Stille reaction, they can be converted to organostannanes, which then participate in the coupling. Alternatively, in some cases, boronic acids have been used in Stille-type couplings, although this is less common.

Catalytic Applications of this compound and Its Derivatives

The Lewis acidic nature of the boron center in boronic acids allows them to act as catalysts in a variety of organic transformations. The presence of the highly electronegative trifluorofuran ring in this compound is expected to enhance its Lewis acidity, potentially leading to unique catalytic activities.

Lewis Acid Catalysis in Organic Transformations

Boron-based Lewis acids are known to catalyze a wide range of reactions, including Diels-Alder reactions, Friedel-Crafts alkylations, and aldol (B89426) reactions. The enhanced Lewis acidity of this compound could make it an effective catalyst for these transformations, potentially offering advantages in terms of reactivity and selectivity. The interaction of the Lewis acidic boron center with carbonyl groups or other Lewis basic sites in the substrates can activate them towards nucleophilic attack.

Organoboron Acid Catalysis in Dehydration, Amidation, and Condensation Reactions

Arylboronic acids, particularly those with electron-withdrawing substituents, have emerged as efficient catalysts for dehydration reactions, such as the formation of amides from carboxylic acids and amines, and esters from carboxylic acids and alcohols. These reactions typically proceed through the formation of a reactive acylboronate intermediate. Given the strong electron-withdrawing character of the trifluorofuran moiety, this compound is a promising candidate for catalyzing such condensation reactions under mild conditions.

Table 2: Potential Organoboron Acid Catalyzed Reactions with this compound

EntrySubstrate 1Substrate 2Reaction TypeProduct
1Benzoic AcidAnilineAmidationN-Phenylbenzamide
2Acetic AcidBenzyl AlcoholEsterificationBenzyl acetate
3CyclohexanoneEthylene GlycolKetalization1,4-Dioxaspiro[4.5]decane

Note: This table represents potential applications based on the known catalytic activity of other electron-deficient arylboronic acids, as specific examples for this compound are not documented in the searched literature.

Precursors for Advanced Fluorinated Furan Derivatives

This compound serves as a valuable starting material for the synthesis of more complex and functionally diverse fluorinated furan derivatives. The boronic acid functionality can be readily transformed into other functional groups, providing access to a wide array of novel compounds. For instance, oxidation of the boronic acid can yield the corresponding trifluorofuranol. Furthermore, the furan ring itself can undergo various transformations, such as electrophilic substitution or cycloaddition reactions, to build more intricate molecular scaffolds. The presence of the fluorine atoms can significantly influence the reactivity and regioselectivity of these transformations, offering opportunities for the development of new synthetic methodologies.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Material Science

A thorough investigation into the applications and synthetic utility of the chemical compound this compound reveals a significant gap in publicly accessible scientific literature. Despite targeted searches for its use in material science, functional polymers, and optoelectronic materials, no specific research findings, detailed synthetic methodologies for complex structures, or data on its incorporation into advanced materials could be located.

The initial search strategy was designed to uncover information related to the synthesis of complex chemical structures for material science research and the integration of this compound into functional polymers and optoelectronic materials. However, the search results did not yield any peer-reviewed articles, patents, or conference proceedings detailing such applications for this specific compound. The available literature focuses on analogous but distinct compounds, such as fluorinated phenylboronic acids or other furan derivatives, which fall outside the strict scope of the requested analysis.

Consequently, it is not possible to provide an article structured around the proposed outline, as no data or research findings are available to populate the sections on the synthesis of complex chemical structures or its use in functional polymers and optoelectronic materials. The absence of information prevents the creation of the requested data tables and a detailed discussion of its synthetic utility in the specified fields.

Further research on this compound may be ongoing in private or proprietary settings, or it may be a novel compound that has not yet been extensively studied or reported in public-domain scientific literature. Until such research is published, a comprehensive and scientifically accurate article on the applications of this compound in material science remains unachievable.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized and polyfluorinated heterocyclic compounds like (3,4,5-Trifluorofuran-2-yl)boronic acid presents significant challenges. Traditional methods often rely on harsh reaction conditions, expensive reagents, and multi-step sequences that are not amenable to sustainable practices. Consequently, a key area of future research lies in the development of more efficient, atom-economical, and environmentally benign synthetic routes.

One promising avenue is the application of C-H borylation , a powerful technique that allows for the direct conversion of C-H bonds into C-B bonds. This approach avoids the need for pre-functionalized starting materials, such as halogenated furans, thereby shortening synthetic sequences and reducing waste. mdpi.comnih.gov The iridium-catalyzed C-H borylation of polyfluorinated arenes has been shown to proceed rapidly and efficiently, with regioselectivity often governed by electronic effects. researchgate.net This suggests that similar strategies could be developed for the direct borylation of a trifluorinated furan (B31954) core.

Furthermore, the use of bio-derived feedstocks is gaining traction as a cornerstone of green chemistry. Furfural, a key platform chemical produced from plant biomass, represents a renewable starting point for the synthesis of a wide array of furan derivatives. nih.govmdpi.com Linking the synthesis of fluorinated furans to this renewable resource would significantly enhance the sustainability of producing compounds like this compound. nih.gov Research into the direct fluorination and subsequent borylation of furfural-derived intermediates could open up new, greener pathways to this valuable reagent.

Transition-metal-free synthesis is another critical area of development. Recent studies have described the ring-opening of furfuryl alcohols with boronic acids under metal-free conditions, promoted by tartaric acid, to generate functionalized γ-ketoaldehydes. While this represents a different transformation, it highlights the potential for developing novel, metal-free reactions involving furan boronic acid derivatives.

Chemo-, Regio-, and Stereoselective Transformations

The trifluorinated furan ring of this compound presents a unique electronic landscape that can be exploited to achieve high levels of selectivity in chemical transformations. Future research will undoubtedly focus on harnessing these properties to control the chemo-, regio-, and stereoselectivity of reactions involving this building block.

Chemo- and regioselectivity are particularly important in the context of cross-coupling reactions, such as the Suzuki-Miyaura coupling. The presence of multiple fluorine atoms can influence the reactivity of the boronic acid and the stability of reaction intermediates. For instance, in dihalo-substituted heterocycles, the regioselectivity of cross-coupling with boronic acids can be controlled by the choice of catalyst and reaction conditions. nih.gov Similar principles could be applied to reactions involving this compound, allowing for the selective functionalization of either the furan ring or a coupling partner containing multiple reactive sites. Palladium-catalyzed cross-coupling reactions of polyfluorinated arenes with heteroarenes have been shown to proceed via concurrent C-F/C-H activation, suggesting that the C-F bonds of the trifluorofuran ring could also participate in novel transformations. researchgate.net

The development of stereoselective reactions is a major goal in modern organic synthesis, particularly for the preparation of chiral drug candidates. The use of chiral boronic esters derived from this compound could enable a range of enantioselective transformations. For example, diastereoselective addition reactions of furyl aldehydes using chiral boronates as auxiliaries have been reported for the synthesis of enantiomerically pure 2,3-disubstituted furyl alcohols. rsc.org This approach could be extended to trifluorinated furan aldehydes to access novel chiral building blocks. Furthermore, the stereospecific conversion of secondary boronic esters to other functional groups with retention or inversion of configuration is a well-established strategy that could be applied to derivatives of this compound to generate a variety of enantioenriched fluorinated compounds. acs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of laboratory-scale syntheses to industrial production requires robust, scalable, and safe manufacturing processes. Flow chemistry offers significant advantages over traditional batch methods in this regard, including improved heat and mass transfer, enhanced safety, and the potential for continuous manufacturing. youtube.comyoutube.comyoutube.com The integration of the synthesis and subsequent reactions of this compound into flow chemistry platforms is a key area for future development.

The synthesis of boronic acids using organolithium chemistry has been successfully demonstrated in a continuous flow setup, enabling rapid production on a multigram scale with reaction times of less than a second. researchgate.net This "flash chemistry" approach is particularly well-suited for handling unstable intermediates and can be readily adapted for the synthesis of fluorinated boronic acids. researchgate.net Furthermore, flow reactors can be designed to telescope multiple reaction steps, such as the synthesis of a boronic ester followed by its use in a Suzuki-Miyaura coupling, without the need for intermediate isolation and purification. researchgate.net

Automated synthesis platforms represent the next frontier in chemical synthesis, enabling the rapid generation of compound libraries for drug discovery and materials science. mdpi.com The development of stable, protected forms of this compound, such as N-methyliminodiacetic acid (MIDA) boronates, would facilitate its integration into automated iterative cross-coupling processes. researchgate.net These platforms allow for the controlled, sequential assembly of complex molecules from a set of pre-functionalized building blocks, dramatically accelerating the pace of discovery.

Exploration of New Catalytic Cycles and Multicomponent Reactions Involving Fluorinated Furan Boronic Acids

The unique reactivity of this compound makes it an attractive candidate for the development of novel catalytic cycles and multicomponent reactions (MCRs). MCRs are highly efficient processes that combine three or more reactants in a single step to generate complex products, offering significant advantages in terms of atom economy and synthetic efficiency. rsc.org

The Petasis-borono Mannich reaction , a well-known MCR, involves the reaction of an amine, a carbonyl compound, and a boronic acid to produce α-amino acids. nih.gov Exploring the use of this compound in this and other MCRs could lead to the discovery of novel, highly functionalized fluorinated compounds with potential biological activity. Palladium-catalyzed multicomponent reactions have also been developed for the synthesis of complex structures from simple starting materials. nih.gov

Q & A

Basic Questions

Q. What are the primary synthetic routes for (3,4,5-Trifluorofuran-2-yl)boronic acid, and how is its purity validated?

  • Methodology : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated trifluorofuran precursors and boronic acid pinacol esters. Metal-free catalytic methods or photochemical approaches may also be employed for regioselective boron introduction . Purification often requires derivatization into stable intermediates (e.g., esters) due to the compound’s sensitivity to protodeboronation and oxidation .
  • Characterization : Key techniques include:

  • Multinuclear NMR (¹¹B, ¹⁹F) to confirm boron incorporation and fluorination patterns .
  • X-ray diffraction (XRD) for structural elucidation .
  • Mass spectrometry (MS) to verify molecular weight and isotopic patterns .

Q. How do fluorinated substituents influence the compound’s solubility and reactivity in aqueous media?

  • Reactivity : The electron-withdrawing trifluoromethyl groups enhance Lewis acidity by stabilizing the trigonal planar boronic acid form, improving diol-binding kinetics .
  • Solubility : Fluorination reduces hydrophilicity, necessitating co-solvents (e.g., DMSO, THF) for biological assays. Solubility can be modulated via esterification or polymer conjugation .

Advanced Research Questions

Q. What computational strategies are effective in predicting the bioactivity of this compound derivatives?

  • Rational Design : Density functional theory (DFT) calculations optimize boron-diol binding energetics. Molecular docking simulates interactions with biological targets (e.g., proteasomes, bacterial glycans) .
  • Bioisosteric Replacement : Fluorinated furan rings mimic phenyl or heteroaromatic motifs in drug candidates, improving metabolic stability .

Q. How can photoresponsive modifications (e.g., azobenzene) control the compound’s diol-binding equilibria?

  • Mechanism : Azobenzene-boronic acid conjugates exhibit reversible E/Z isomerism under visible light. The Z-isomer enhances diol binding by 20-fold via steric and electronic effects, enabling spatiotemporal control in drug delivery or biosensing .
  • Applications : Light-triggered release of glycosylated therapeutics or fluorophores in hydrogels .

Q. What contradictions arise in bioactivity data across cancer cell lines, and how are they resolved?

  • Challenges : Varied potency in glioblastoma cells may stem from differences in membrane permeability, efflux pumps, or boronic acid metabolism .
  • Solutions :

  • Use isotopic labeling (³H/¹⁴C) to track cellular uptake .
  • Pair cytotoxicity assays with proteasome inhibition profiling to decouple mechanisms .

Q. What role does fluorination play in enhancing thermal stability for flame-retardant applications?

  • Thermal Analysis : Trifluoromethyl groups increase decomposition temperatures (e.g., stability up to 600°C in pyrene-boronic acids) by forming refractory boron-fluorine networks .
  • Degradation Pathways : Thermogravimetric analysis (TGA) coupled with FTIR identifies volatile byproducts (e.g., BF₃, COF₂), guiding material safety assessments .

Methodological Best Practices

Q. What protocols ensure reliable handling and storage of this compound?

  • Storage : Anhydrous conditions (argon atmosphere) at –20°C to prevent hydrolysis .
  • Handling : Use Schlenk lines for air-sensitive reactions; avoid protic solvents unless stabilized as esters .

Q. How do fluorinated boronic acids compare to non-fluorinated analogs in bacterial biosensing?

  • Specificity : Fluorination enhances binding to Gram-positive bacterial glycolipids via polar interactions, enabling selective detection at <10 CFU/mL .
  • Validation : Competitive assays with free diols (e.g., sorbitol) confirm boronic acid-dependent fluorescence quenching .

Key Research Findings Table

Property/Application Key Insight Reference
Synthetic Challenges Prodrug derivatization required for purification due to boronic acid instability
Lewis Acidity Enhanced by trifluoromethyl groups (Gutmann-Beckett method: acceptor number >80)
Anticancer Activity IC₅₀ values correlate with proteasome inhibition, not direct cytotoxicity
Photoresponsive Binding Red light (620 nm) achieves >90% Z-isomer conversion for maximal diol affinity
Thermal Stability Decomposition onset at 320°C in air, forming boron-fluorine ceramic residues

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